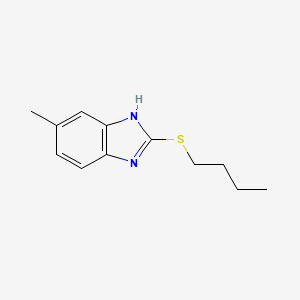

1H-1,3-Benzimidazole, 2-(butylthio)-5-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic moiety whose derivatives are present in many bioactive compounds and possess diverse biological and clinical applications . It is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring . It is considered a potential bioactive heterocyclic aromatic compound with a variety of biological activities .

Synthesis Analysis

Benzimidazole and its derivatives can be synthesized by various methods. One such method involves the reaction of 1,2-arylenediamines with aldehydes, ketones, acid anhydrides, acid chlorides, esters, amides, nitriles, urea, in the presence of a catalyst . Another method involves a highly efficient one-pot procedure, cyclodehydration of the corresponding accessible carboxylic acids and 1,2-phenylenediamine derivatives, using 5 N hydrochloric acid as the catalyst and solvent .Molecular Structure Analysis

The molecular structure of benzimidazole consists of a benzene ring fused to an imidazole ring at the 4- and 5-positions of the imidazole ring . The imidazole is an important heterocyclic compound that is found in several natural compounds .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized by a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

Benzimidazole is a bicyclic heteroaromatic organic compound . Its IUPAC name is 1H-benzimidazole and it is also referred to as 1H-1,3-Benzimidazole or 1H-Benzo[d]imid-Imidazole .Applications De Recherche Scientifique

Green Chemistry and Rosin-Based Chemicals

Rosin, or colophony, is a natural, abundant, and non-toxic raw material that can be easily modified to obtain useful products. The synthesis of rosin-derived chemicals has been an area of innovative research2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole can serve as an intermediate, resin, or curing agent in rosin-based formulations . Its low toxicity and natural origin make it an attractive choice for green chemistry applications.

Drug Delivery Systems

The self-assembly behavior of certain benzimidazole derivatives, including 2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole , can be harnessed for drug delivery systems. By forming micelles or vesicles, it could encapsulate drugs, improving their stability and bioavailability within the body . Researchers could investigate its potential in targeted drug delivery.

Mécanisme D'action

Orientations Futures

Benzimidazole and its derivatives have shown a wide variety of biological activities, making them promising candidates for drug discovery . Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .

Propriétés

IUPAC Name |

2-butylsulfanyl-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-4-7-15-12-13-10-6-5-9(2)8-11(10)14-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPSQLCQKZEDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(N1)C=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(butylsulfanyl)-5-methyl-1H-1,3-benzodiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814163.png)

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![2-[2-(Mesylamino)phenyl]-1H-benzimidazole](/img/structure/B2814171.png)

![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2814174.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)

![4-ethyl-1-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2814180.png)